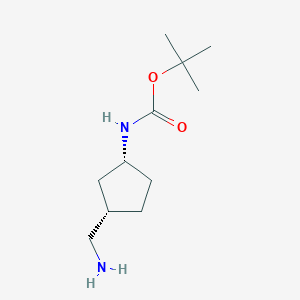

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate

Description

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate (CAS 862700-28-5) is a carbamate-protected amine featuring a cyclopentane ring with a (1R,3S)-relative configuration. The molecule includes a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the primary amine, and an aminomethyl substituent at the 3-position of the cyclopentane ring . Its molecular formula is C₁₁H₂₂N₂O₂ (MW = 214.3), and it is commonly used as an intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring controlled stereochemistry .

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSPMZBMBIGHI-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347185-71-1 | |

| Record name | tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Chemical Context

The compound features a cyclopentane backbone with cis-configured (1R,3S) stereochemistry, an aminomethyl substituent, and a tert-butyl carbamate (Boc) protecting group. The Boc group enhances solubility and stability during synthetic workflows while permitting selective deprotection under acidic conditions. Key identifiers include:

Primary Synthetic Route: Palladium-Catalyzed Deprotection

Reaction Overview

The most documented method involves deprotection of an allyloxycarbonyl (Alloc)-protected precursor using palladium catalysis (Scheme 1).

Starting material : ((1R,3R)-3-(Allyloxycarbonylamino)cyclopentyl)carbamic acid tert-butyl ester

Reagents :

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- 1,3-Dimethylbarbituric acid (DMBA)

Solvent : Dichloromethane (DCM)

Conditions : Ambient temperature, 1.5 hours

Mechanism

The Pd(0) catalyst facilitates π-allyl complex formation with the Alloc group, enabling nucleophilic attack by DMBA. This cleaves the allyloxycarbonyl moiety, releasing CO₂ and yielding the free amine intermediate. Subsequent protonation forms the hydrochloride salt, though the final product here is the Boc-protected amine.

Workup and Purification

The crude mixture is concentrated under vacuum and purified via silica gel chromatography using a gradient of 2M NH₃ in methanol/DCM. This achieves a 56% yield with >97% purity.

Alternative Synthetic Strategies

Resolution of Racemic Mixtures

The "rel" designation in the compound’s name suggests a racemic or diastereomeric mixture. Chiral resolution techniques, such as enzymatic kinetic resolution or diastereomeric salt formation, could isolate the (1R,3S) isomer from a racemic precursor.

Industrial-Scale Considerations

Catalyst Loading and Recycling

Pd(PPh₃)₄ is cost-prohibitive for large-scale use (typical loading: 5 mol%). Heterogeneous palladium catalysts (e.g., Pd/C) or ligand-free systems may improve cost efficiency.

Solvent Selection

DCM’s toxicity and environmental impact necessitate alternatives like ethyl acetate or 2-methyltetrahydrofuran in scaled processes.

Comparative Analysis of Methods

Challenges and Mitigation

Epimerization Risks

The basic conditions during Boc protection or deprotection may racemize chiral centers. Mitigation includes:

Byproduct Formation

Side reactions (e.g., over-alkylation) are minimized by stoichiometric control and incremental reagent addition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the carbamate group may participate in covalent bonding or stabilization of the compound within the target site. These interactions can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopentane Ring

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 774212-81-6)

- Structure: Lacks the aminomethyl group; instead, it has a primary amine directly attached to the cyclopentane ring.

- Key Differences: Reactivity: The absence of the aminomethyl group reduces steric hindrance and alters nucleophilicity. Applications: Used in synthesizing simpler amine intermediates, e.g., in kinase inhibitors .

- Similarity Score : 1.00 (structural similarity based on cyclopentane core and Boc protection) .

tert-Butyl (3-(methylamino)cyclopentyl)carbamate (CAS 1536263-66-7)

- Structure : Features a methyl-substituted secondary amine.

- Key Differences: Basicity: The methylamino group increases basicity compared to the primary aminomethyl group. Stability: Enhanced stability against oxidation due to the secondary amine .

tert-Butyl (cis-3-aminocyclopentyl)carbamate (CAS 454709-98-9)

Ring Size and Functional Group Modifications

tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0)

- Structure : Cyclohexane ring instead of cyclopentane.

- Key Differences :

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)

- Structure : Contains a ketone group at the 3-position.

- Key Differences: Reactivity: The oxo group enables nucleophilic addition reactions, unlike the aminomethyl group. Similarity Score: 0.89 (functional group divergence) .

Pharmacologically Active Derivatives

(1R,3S)-3-Isopropyl-3-{[4-(trifluoromethyl)-3,6’-dihydro-2,4’-bipyridin-1’(2’H)-yl]carbonyl}cyclopentanamine

- Structure: Derived from tert-butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate by introducing a trifluoromethyl-bipyridyl moiety.

- Key Differences :

tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate (CAS 1289385-02-9)

Biological Activity

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate is a carbamate derivative characterized by its unique stereochemistry and functional groups. With the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications based on diverse research findings.

The compound features a cyclopentyl ring with an aminomethyl group and a tert-butyl carbamate moiety, contributing to its reactivity and interaction with biological targets. The structural uniqueness allows it to serve as an intermediate in organic synthesis and as a tool for studying enzyme interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 862700-28-5 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions at active sites, while the carbamate group may participate in covalent bonding or stabilization within the target site. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

- Cell Line Studies : In vitro assays have demonstrated its effects on cultured cell lines, indicating potential cytotoxic properties against specific cancer types or cellular processes related to disease mechanisms.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which could enhance its efficacy as a therapeutic agent .

Case Studies

- In Vitro Assays : A study conducted on various cell lines revealed that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity suggests a promising avenue for cancer therapy development.

- Mechanistic Insights : Research focusing on the compound's interaction with specific enzymes has elucidated its role as a modulator in biochemical pathways. For example, it was shown to inhibit enzyme activity through competitive inhibition mechanisms, which can be critical in drug design.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate | 1932412-19-5 | Different stereochemistry; potential variations in activity |

| tert-Butyl (3-hydroxycyclopentyl)carbamate | 1290191-64-8 | Hydroxyl group alters reactivity |

| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | Cyclohexane ring; different spatial arrangement affects properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.